

comparative analysis of 2-(3-Bromophenoxy)acetic acid and its isomers

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Compound of Interest

Compound Name: 2-(3-Bromophenoxy)acetic acid

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A Comparative Analysis of 2-(Bromophenoxy)acetic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **2-(3-Bromophenoxy)acetic acid** and its ortho- and para-isomers: 2-(2-Bromophenoxy)acetic acid and 2-(4-Bromophenoxy)acetic acid. The position of the bromine atom on the phenoxy ring significantly influences the physicochemical properties and potential biological activities of these compounds. This document summarizes key experimental data to facilitate informed decisions in research and development.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of the three isomers are summarized below. These characteristics are critical for understanding their behavior in various experimental conditions.

Property	2-(2-Bromophenoxy)acetic acid	2-(3-Bromophenoxy)acetic acid	2-(4-Bromophenoxy)acetic acid
Molecular Formula	C ₈ H ₇ BrO ₃	C ₈ H ₇ BrO ₃	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol [1]	231.045 g/mol	231.045 g/mol [2]
Appearance	Not Specified	Not Specified	Liquid (Purity: 96%)[2]
CAS Number	66419-49-0	2073-43-0	1878-91-7[2]

Spectroscopic Data

Detailed spectroscopic data is essential for structural confirmation and analysis. While comprehensive comparative studies are not readily available in the provided search results, individual data exists. For instance, the PubChem entry for (2-Bromophenoxy)acetic acid provides some computed spectral information[3]. Researchers should perform their own spectroscopic analysis (NMR, IR, Mass Spectrometry) for definitive characterization in their specific experimental context.

Biological Activity

Derivatives of phenoxyacetic acid are known for their biological activities, often utilized as herbicides[4]. The molecular structure, including the position of substituents on the aromatic ring, plays a crucial role in their herbicidal efficacy, toxicity, and overall biological effects[4]. The introduction of a halogen, such as bromine, can alter the electronic structure of the molecule, thereby influencing its interaction with biological targets[4].

For example, 4-Bromophenylacetic acid (a structural isomer, not a phenoxyacetic acid) has been identified as a growth-inhibitory substance[5][6]. It has been shown to cause depolarization of the transmembrane potential in tobacco protoplasts[5][6]. While this provides insight into the potential activity of a bromo-substituted phenylacetic acid, direct experimental data comparing the biological activities of the 2-(2-), 2-(3-), and 2-(4-bromophenoxy)acetic acid isomers is not detailed in the provided search results. Such a comparative study would be a valuable area for future research to understand how the bromine position on the phenoxy group modulates biological outcomes.

Experimental Protocols

General Synthesis of Bromophenoxyacetic Acid Isomers

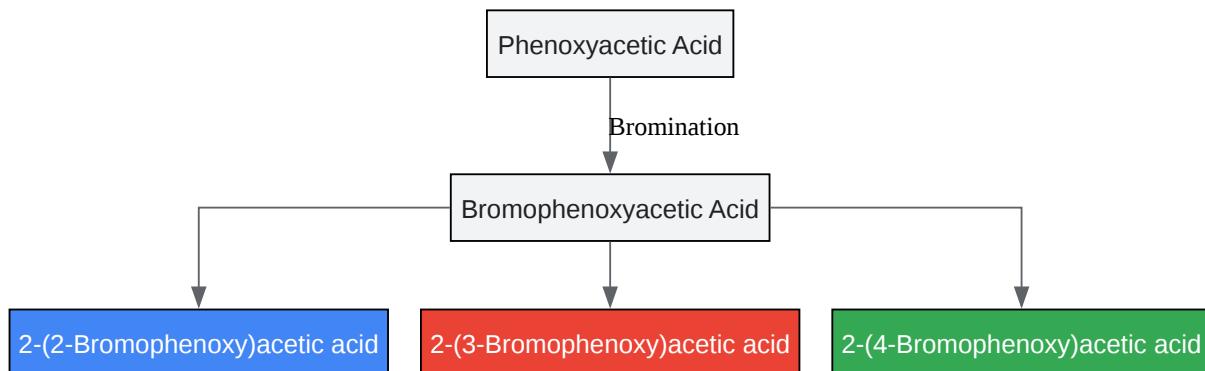
A general method for the synthesis of these compounds involves the reaction of the corresponding bromophenol with an acetic acid derivative. A more specific example found is for the synthesis of α -bromophenylacetic acids, which involves the bromination of phenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) [7].

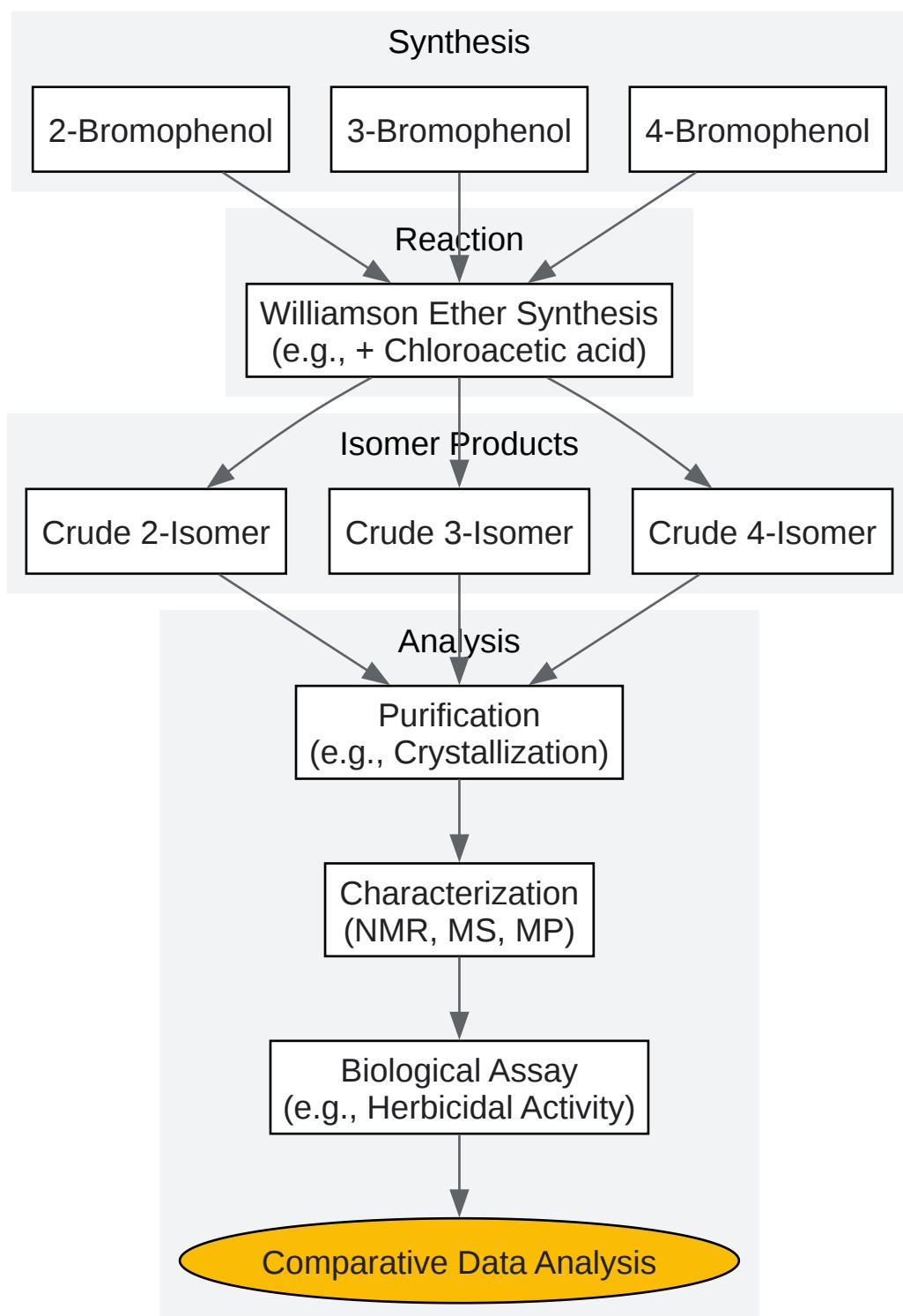
Example Protocol: Synthesis of α -Bromo-phenylacetic acid[7]

- **Reaction Setup:** To a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid, N-bromosuccinimide (NBS), and carbon tetrachloride.
- **Initiation:** Add azobisisobutyronitrile (AIBN) to the stirred mixture.
- **Reflux:** Heat the reaction mixture to reflux (approximately 77°C) with continuous stirring for 2 hours.
- **Monitoring:** Monitor the reaction progress using a suitable technique, such as ^1H NMR, until the starting material is completely consumed.
- **Work-up:** After completion, cool the reaction to room temperature. Dilute the mixture with hexane and filter to remove succinimide.
- **Purification:** Remove the solvent from the filtrate by rotary evaporation. Purify the resulting crude product by silica gel column chromatography to yield the final α -bromophenylacetic acid.

This protocol describes the synthesis of a related compound class. For the synthesis of the target 2-(bromophenoxy)acetic acids, a Williamson ether synthesis approach would be more appropriate, reacting the sodium salt of the respective bromophenol with a haloacetic acid ester, followed by hydrolysis.

Visualizations



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